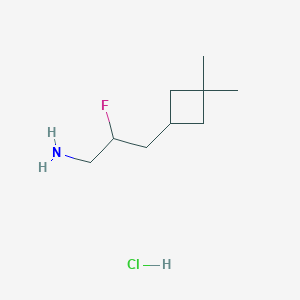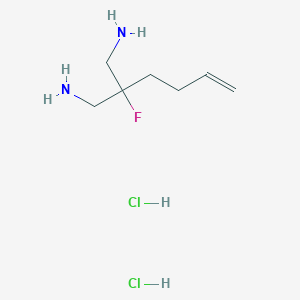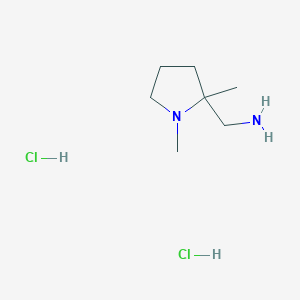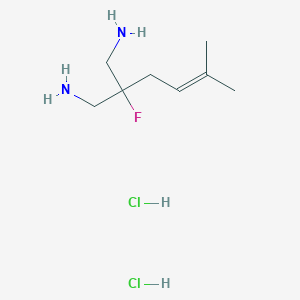
(4-(Pyridin-2-yloxy)phenyl)methanamine dihydrochloride
Overview
Description
“(4-(Pyridin-2-yloxy)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2034621-68-4 . It has a molecular weight of 273.16 .
Molecular Structure Analysis
The InChI code for “(4-(Pyridin-2-yloxy)phenyl)methanamine dihydrochloride” is1S/C12H12N2O.2ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(4-(Pyridin-2-yloxy)phenyl)methanamine dihydrochloride” is a solid compound . Its molecular formula is C12H14Cl2N2O, and it has a molecular weight of 273.15 g/mol.Scientific Research Applications
Catalysis
- Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles : These derivatives have been synthesized and shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Cellular Imaging and Photocytotoxicity
- Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : These complexes showed unprecedented photocytotoxicity in red light to various cell lines and were ingested in the nucleus of cells, interacting favorably with DNA (Basu et al., 2014).
Anticonvulsant Agents
- Heterocyclic Schiff Bases as Potential Anticonvulsant Agents : A series of novel schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, showing significant seizures protection (Pandey & Srivastava, 2011).
Kinase Inhibition
- Discovery of a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily : This compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).
Antiosteoclast Activity
- Synthesis and Antiosteoclast Activity of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2] diazaphospholo [1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) Boronates : These compounds showed moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).
Serotonin Receptor Agonism
- Novel Aryloxyethyl Derivatives as 5-HT1A Receptor-Biased Agonists with Antidepressant-like Activity : These compounds displayed high selectivity in various assays and showed highly potent antidepressant-like activity (Sniecikowska et al., 2019).
properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHCJBXPLOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)



amine hydrochloride](/img/structure/B1484914.png)



![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)
